molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid

Cat. No.: B142821
CAS No.: 145328-93-4
M. Wt: 286.37 g/mol
InChI Key: GHUCSEDQJUERDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H26N4O3 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145328-93-4

Molecular Formula

C13H26N4O3

Molecular Weight

286.37 g/mol

IUPAC Name

6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid

InChI

InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17)

InChI Key

GHUCSEDQJUERDZ-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N

145328-93-4

Synonyms

SF 6,6
SF-6,6

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.
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